molecular formula C10H16O B14341713 2-Cyclopenten-1-one, pentamethyl- CAS No. 92366-36-4

2-Cyclopenten-1-one, pentamethyl-

Cat. No.: B14341713
CAS No.: 92366-36-4
M. Wt: 152.23 g/mol
InChI Key: BHAMDTCJAVXQHL-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, pentamethyl- is an organic compound with the chemical formula C12H18O2. This compound is characterized by a cyclopentenone ring substituted with five methyl groups. It is a colorless liquid and is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopenten-1-one, pentamethyl- can be synthesized through various methods. One common method involves the acid-catalyzed dehydration of cyclopentanediols. Another approach is the elimination of α-bromo-cyclopentanone using lithium carbonate . Additionally, the Nazarov cyclization reaction from divinyl ketones and the Saegusa–Ito oxidation from cyclopentanones are also employed .

Industrial Production Methods

Industrial production of 2-Cyclopenten-1-one, pentamethyl- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The acid-catalyzed dehydration method is often preferred due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, pentamethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reagents like bromine and chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various ketones, alcohols, and substituted cyclopentenones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Cyclopenten-1-one, pentamethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, pentamethyl- involves its reactivity as an electrophile. It can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This reactivity is facilitated by the presence of the electron-withdrawing carbonyl group and the electron-donating methyl groups, which stabilize the intermediate species formed during the reaction .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentenone: Contains a cyclopentenone ring without methyl substitutions.

    Cyclohexenone: Contains a six-membered ring with a similar carbonyl group.

    Cyclopropenone: Contains a three-membered ring with a carbonyl group.

Uniqueness

2-Cyclopenten-1-one, pentamethyl- is unique due to the presence of five methyl groups, which significantly influence its chemical reactivity and physical properties. The methyl groups increase the compound’s steric hindrance and electron density, making it more reactive in certain chemical reactions compared to its non-methylated counterparts .

Properties

CAS No.

92366-36-4

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2,3,4,4,5-pentamethylcyclopent-2-en-1-one

InChI

InChI=1S/C10H16O/c1-6-7(2)10(4,5)8(3)9(6)11/h8H,1-5H3

InChI Key

BHAMDTCJAVXQHL-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C(=C(C1(C)C)C)C

Origin of Product

United States

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